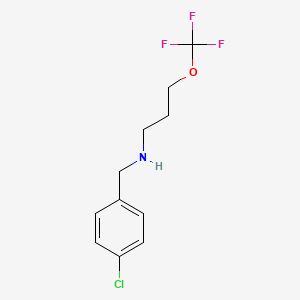
(4-Chloro-benzyl)-(3-trifluoromethoxypropyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-benzyl)-(3-trifluoromethoxypropyl)-amine is an organic compound that features a benzyl group substituted with a chlorine atom at the 4-position and a propylamine chain substituted with a trifluoromethoxy group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-benzyl)-(3-trifluoromethoxypropyl)-amine typically involves the following steps:
Preparation of 4-Chlorobenzyl Chloride: This can be achieved by chlorination of 4-chlorotoluene using chlorine gas in the presence of a catalyst such as ferric chloride.
Preparation of 3-Trifluoromethoxypropylamine: This involves the reaction of 3-chloropropylamine with trifluoromethanol in the presence of a base such as sodium hydride.
Coupling Reaction: The final step involves the nucleophilic substitution reaction between 4-chlorobenzyl chloride and 3-trifluoromethoxypropylamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring would be essential to maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-benzyl)-(3-trifluoromethoxypropyl)-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydroxide, sodium cyanide, primary or secondary amines.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Chloro-benzyl)-(3-trifluoromethoxypropyl)-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Chloro-benzyl)-(3-trifluoromethoxypropyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets . The chlorine atom on the benzyl group can participate in halogen bonding, further influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzyl Chloride: A precursor in the synthesis of (4-Chloro-benzyl)-(3-trifluoromethoxypropyl)-amine.
3-Trifluoromethoxypropylamine: Another precursor used in the synthesis.
Benzyl Chloride: Similar structure but lacks the chlorine and trifluoromethoxy substitutions.
Uniqueness
This compound is unique due to the presence of both the chlorine and trifluoromethoxy groups, which impart distinct chemical and physical properties. These substitutions can enhance the compound’s reactivity, stability, and potential biological activity compared to its simpler analogs .
Propriétés
Formule moléculaire |
C11H13ClF3NO |
|---|---|
Poids moléculaire |
267.67 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-3-(trifluoromethoxy)propan-1-amine |
InChI |
InChI=1S/C11H13ClF3NO/c12-10-4-2-9(3-5-10)8-16-6-1-7-17-11(13,14)15/h2-5,16H,1,6-8H2 |
Clé InChI |
LSRFXCDBLYPTKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNCCCOC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


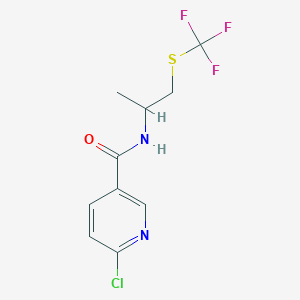
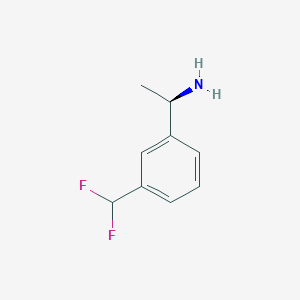
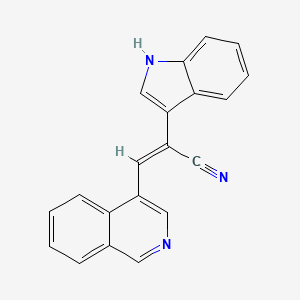
![{[(2-Chloro-6-fluorophenyl)methylidene]amino}thiourea](/img/structure/B11758790.png)
![[(4-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11758798.png)
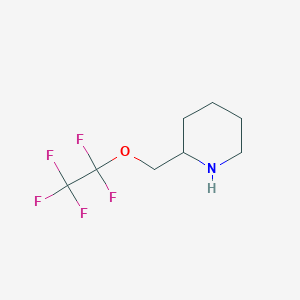
![[(3-Bromo-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11758820.png)
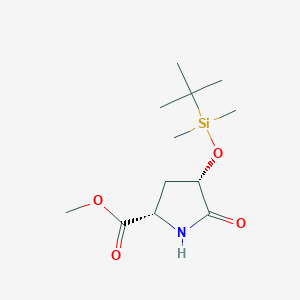
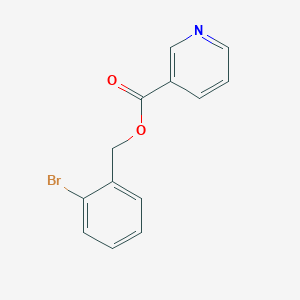



![[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B11758846.png)

